Methyl 3-(acetoxy)-3-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(acetoxy)-3-butenoate: is an organic compound that belongs to the ester family It is characterized by the presence of an acetoxy group attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(acetoxy)-3-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the transesterification of methyl 3-butenoate with acetic anhydride, which introduces the acetoxy group into the molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(acetoxy)-3-butenoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-butenoic acid and methanol.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or other nucleophiles in the presence of a base like triethylamine.
Major Products:
Hydrolysis: 3-butenoic acid and methanol.
Reduction: 3-butenoic alcohol.
Substitution: Amides or other substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(acetoxy)-3-butenoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the synthesis of functional polymers and copolymers, which have applications in coatings, adhesives, and biomedical devices.
Biological Studies: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Mechanism of Action
The mechanism of action of methyl 3-(acetoxy)-3-butenoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial in metabolic pathways where esters serve as substrates for enzyme-catalyzed transformations .
Comparison with Similar Compounds
Methyl 3-butenoate: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
Ethyl 3-(acetoxy)-3-butenoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Uniqueness: Methyl 3-(acetoxy)-3-butenoate is unique due to the presence of both an ester and an acetoxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
4525-23-9 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 3-acetyloxybut-3-enoate |
InChI |
InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h1,4H2,2-3H3 |
InChI Key |
RSUXDGSAMUJZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.